
6-Chloro-2-(difluoromethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(difluoromethoxy)pyridin-3-amine is an organic compound with the molecular formula C6H5ClF2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethoxy group can be introduced using difluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production of 6-Chloro-2-(difluoromethoxy)pyridin-3-amine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-2-(difluoromethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The chloro group can also influence the compound’s reactivity and binding affinity to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyridinamine: Similar structure but lacks the difluoromethoxy group.
2-Chloro-6-(difluoromethoxy)pyridine: Similar but with different substitution pattern.
6-(Difluoromethoxy)pyridin-2-amine: Similar but with the amino group at a different position.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H5ClF2N2O |
|---|---|
Molecular Weight |
194.56 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H,10H2 |
InChI Key |
WECVHXQPGKCNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)



![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
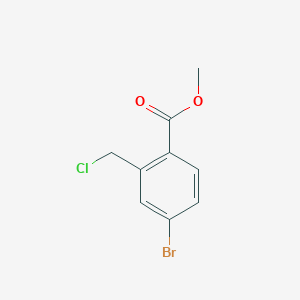
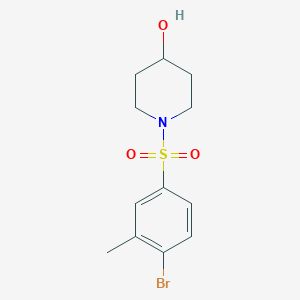
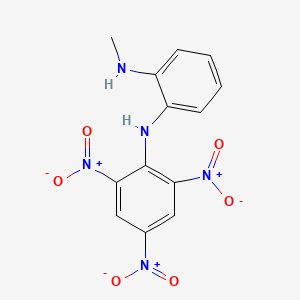

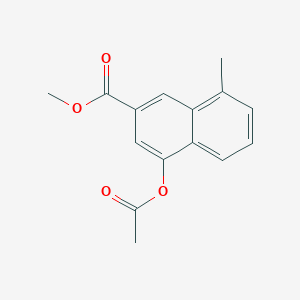
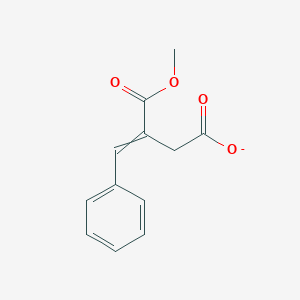
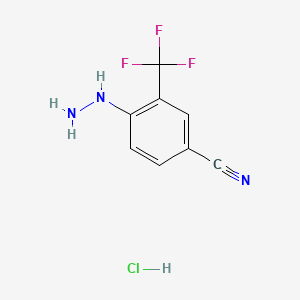
![5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
